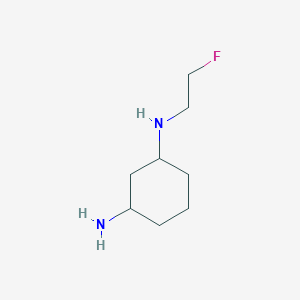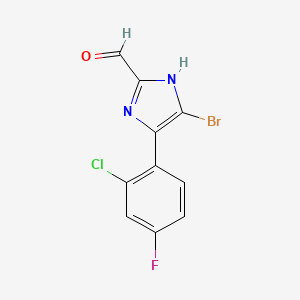
5-Bromo-4-(2-chloro-4-fluorophenyl)imidazole-2-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-4-(2-chloro-4-fluorophenyl)imidazole-2-carbaldehyde is a synthetic organic compound that belongs to the class of imidazole derivatives Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-(2-chloro-4-fluorophenyl)imidazole-2-carbaldehyde typically involves multi-step reactions starting from commercially available precursors. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can tolerate a variety of functional groups, including aryl halides and aromatic heterocycles .
Industrial Production Methods
Industrial production methods for this compound are optimized for scalability and efficiency. These methods often involve the use of high-throughput reactors and continuous flow systems to ensure consistent product quality and yield. The use of advanced purification techniques, such as chromatography and crystallization, is also common to achieve high purity levels required for industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions
5-Bromo-4-(2-chloro-4-fluorophenyl)imidazole-2-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products Formed
Oxidation: 5-Bromo-4-(2-chloro-4-fluorophenyl)imidazole-2-carboxylic acid.
Reduction: 5-Bromo-4-(2-chloro-4-fluorophenyl)imidazole-2-methanol.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5-Bromo-4-(2-chloro-4-fluorophenyl)imidazole-2-carbaldehyde has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of 5-Bromo-4-(2-chloro-4-fluorophenyl)imidazole-2-carbaldehyde is primarily based on its ability to interact with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This interaction can disrupt essential biological processes, resulting in antimicrobial or anticancer effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Bromo-1H-imidazole: A simpler imidazole derivative with a bromine substituent at the 4-position.
(5-Bromo-2-chlorophenyl)(4-fluorophenyl)methanone: An impurity of Empagliflozin, a medication indicated for type 2 diabetes treatment.
Uniqueness
5-Bromo-4-(2-chloro-4-fluorophenyl)imidazole-2-carbaldehyde is unique due to its highly functionalized structure, which includes multiple halogen substituents and an aldehyde group. This combination of functional groups provides the compound with distinct chemical reactivity and potential for diverse applications in various fields .
Eigenschaften
Molekularformel |
C10H5BrClFN2O |
|---|---|
Molekulargewicht |
303.51 g/mol |
IUPAC-Name |
5-bromo-4-(2-chloro-4-fluorophenyl)-1H-imidazole-2-carbaldehyde |
InChI |
InChI=1S/C10H5BrClFN2O/c11-10-9(14-8(4-16)15-10)6-2-1-5(13)3-7(6)12/h1-4H,(H,14,15) |
InChI-Schlüssel |
VNJKWQBXVWHKIA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1F)Cl)C2=C(NC(=N2)C=O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[5-(Benzyloxy)-3-indolyl]-1-propanamine](/img/structure/B13715932.png)
![6-Ethoxycarbonyl-5,6,7,8-tetrahydro-2-thioureido-4-(trifluoromethyl)pyrido-[4,3-d]-pyrimidine](/img/no-structure.png)
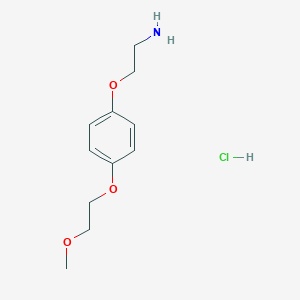

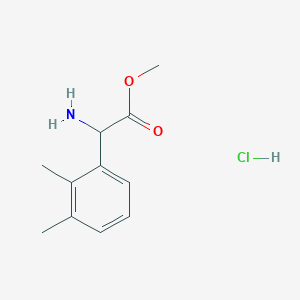
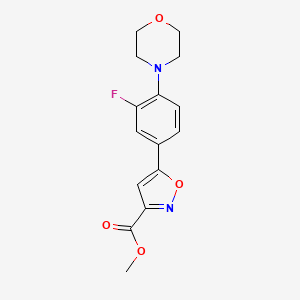


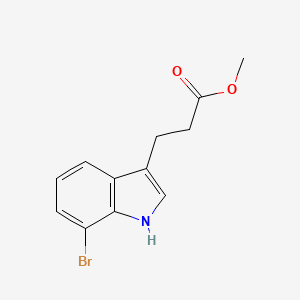
![2-[Amino-(4-methoxy-phenyl)-methyl]-naphthalen-1-ol hydrochloride](/img/structure/B13715988.png)

